molecular formula C16H12O5 B8646851 1-Hydroxy-3-(hydroxymethyl)-8-methoxyanthracene-9,10-dione CAS No. 72049-14-0

1-Hydroxy-3-(hydroxymethyl)-8-methoxyanthracene-9,10-dione

Cat. No. B8646851
CAS RN: 72049-14-0
M. Wt: 284.26 g/mol
InChI Key: LPYQIMMYZBZFTK-UHFFFAOYSA-N
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Patent
US04215062

Procedure details

The 8-methoxy-3-acetoxymethyl-1-acetoxy anthraquinone (120 mg) of Example 22 was refluxed in methanol (30 ml) with concentrated hydrochloric acid (10 ml) and water (10 ml) for three hours. The solvents and acid were evaporated off in vacuum and the residue crystallized from chloroform to obtain reddish yellow crystals (65 mg) of 1-hydroxy-3-hydroxymethyl-8-methoxy anthraquinone (formula 19). m.p. 215°-216°, ir (KBr) 3520-3460, 1670, 1635, 1585 cm-1.
Name
8-methoxy-3-acetoxymethyl-1-acetoxy anthraquinone
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:16]=1[C:15](=[O:17])[C:14]1[C:13]([O:18]C(=O)C)=[CH:12][C:11]([CH2:22][O:23]C(=O)C)=[CH:10][C:9]=1[C:8]2=[O:27].Cl.O>CO>[OH:18][C:13]1[C:14]2[C:15](=[O:17])[C:16]3[C:7](=[CH:6][CH:5]=[CH:4][C:3]=3[O:2][CH3:1])[C:8](=[O:27])[C:9]=2[CH:10]=[C:11]([CH2:22][OH:23])[CH:12]=1

Inputs

Step One
Name
8-methoxy-3-acetoxymethyl-1-acetoxy anthraquinone
Quantity
120 mg
Type
reactant
Smiles
COC=1C=CC=C2C(C=3C=C(C=C(C3C(C12)=O)OC(C)=O)COC(C)=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents and acid were evaporated off in vacuum
CUSTOM
Type
CUSTOM
Details
the residue crystallized from chloroform

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=CC=2C(C3=CC=CC(=C3C(C12)=O)OC)=O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.